molecular formula C13H29NO3Si B1589336 Cyclohexanamine, N-[(triethoxysilyl)methyl]- CAS No. 26495-91-0

Cyclohexanamine, N-[(triethoxysilyl)methyl]-

Cat. No.: B1589336
CAS No.: 26495-91-0
M. Wt: 275.46 g/mol
InChI Key: WUFHQGLVNNOXMP-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-[(triethoxysilyl)methyl]- is an organic compound with the molecular formula C13H29NO3Si. It is a mono-constituent substance, meaning it is composed of a single chemical entity. This compound is known for its unique structure, which includes a cyclohexylamine group bonded to a triethoxysilyl group via a methylene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-[(triethoxysilyl)methyl]- can be synthesized through the reaction of cyclohexylamine with a triethoxysilane derivative. The reaction typically involves the use of a catalyst to facilitate the formation of the Si-C bond. The process may require specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanamine, N-[(triethoxysilyl)methyl]- often involves large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or other separation techniques to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, N-[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Cyclohexanamine, N-[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexanamine, N-[(triethoxysilyl)methyl]- exerts its effects involves the formation of stable Si-C bonds. These bonds are crucial for the compound’s ability to modify surfaces and interfaces. The molecular targets include various substrates where the triethoxysilyl group can form covalent bonds, leading to enhanced properties such as increased hydrophobicity or improved mechanical strength .

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features but lacking the triethoxysilyl group.

    Aminopropyltriethoxysilane: Contains a similar triethoxysilyl group but with a different amine structure.

Uniqueness: Cyclohexanamine, N-[(triethoxysilyl)methyl]- is unique due to its combination of a cyclohexylamine group and a triethoxysilyl group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

N-(triethoxysilylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFHQGLVNNOXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC1CCCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885354
Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26495-91-0
Record name N-[(Triethoxysilyl)methyl]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26495-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, N-((triethoxysilyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
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Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(triethoxysilyl)methyl]cyclohexylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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